molecular formula C21H26N2O3S B2876743 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946220-83-3

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2876743
CAS No.: 946220-83-3
M. Wt: 386.51
InChI Key: YQFFKVRWFROMAI-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has a unique structure that allows for various applications, ranging from drug discovery to material synthesis. It has been studied for its potential therapeutic and industrial applications.

Scientific Research Applications

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a therapeutic agent in various biological assays.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The similarity between the structures of sulfonamides and p-aminobenzoic acid allows sulfonamides to inhibit and replace p-aminobenzoic acid in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, and its inhibition eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle . This disruption affects the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis . As a result, the compound can inhibit bacterial growth and cell division .

Pharmacokinetics

Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division due to the disruption of the folic acid metabolism cycle . This makes sulfonamides effective against a broad spectrum of gram-positive and many gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action . Additionally, certain substitutions at the N4 arylamine group position, such as those found in sulfamethoxazole, sulfasalazine, and sulfadiazine, can induce allergic responses .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the isobutyryl group, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with different substituents on the tetrahydroquinoline core or the benzenesulfonamide moiety. Examples include:

  • 4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFKVRWFROMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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